N-(4-cyano-2-nitrophenyl)acetamide
Overview
Description
N-(4-cyano-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H7N3O3. It is known for its applications in organic synthesis and its role as a precursor for various biologically active compounds . The compound features a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring, making it a versatile intermediate in the synthesis of heterocyclic compounds.
Mechanism of Action
Mode of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can participate in various reactions to form biologically active novel heterocyclic moieties .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that N-(4-cyano-2-nitrophenyl)acetamide may also have potential biological effects.
Biochemical Analysis
Biochemical Properties
N-(4-cyano-2-nitrophenyl)acetamide plays a crucial role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with 1,4-dithiane-2,5-diol in the presence of triethylamine, leading to the formation of 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide . This interaction highlights its potential in forming biologically active heterocyclic compounds.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in cell growth and differentiation. For example, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form stable complexes with enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways highlights its potential as a modulator of metabolic activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells, making it a valuable tool for studying subcellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyano-2-nitrophenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-cyano-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used under acidic or basic conditions.
Substitution Reactions: Reagents like sodium methoxide or potassium hydroxide in polar solvents are often employed.
Major Products: The major products formed from these reactions include various heterocyclic compounds, such as thiophenes and pyrroles, which have significant biological activities .
Scientific Research Applications
N-(4-cyano-2-nitrophenyl)acetamide has diverse applications in scientific research:
Comparison with Similar Compounds
N-(2-cyano-4-nitrophenyl)acetamide: Similar in structure but with different positional isomers of the cyano and nitro groups.
2-cyano-N-(2-nitrophenyl)acetamide: Another isomer with distinct reactivity and applications.
Uniqueness: N-(4-cyano-2-nitrophenyl)acetamide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its ability to form a wide range of heterocyclic compounds makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-cyano-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEWKFAGNGVVBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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